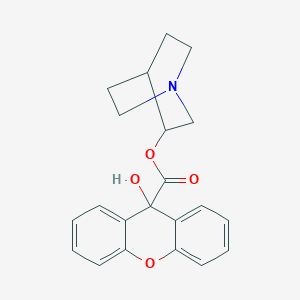

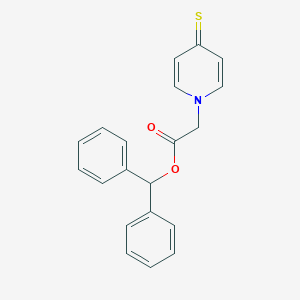

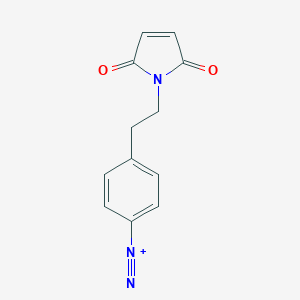

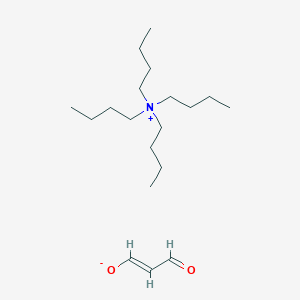

![molecular formula C10H11F3N2O3 B012846 2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol CAS No. 103748-04-5](/img/structure/B12846.png)

2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of aniline derivatives is a common theme in the provided papers. For instance, the synthesis of 1,2-bis(anilino)ethane complexes with calcium and potassium is described, involving metalation and reactions with anhydrous CaI2 . Another study reports the synthesis of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline through characterization techniques . Additionally, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 3,4-dichloronitrobenzene is detailed, highlighting high yield and environmental considerations . These methods and considerations could be relevant to the synthesis of "2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol".

Molecular Structure Analysis

The molecular structure of aniline derivatives is crucial for understanding their properties and reactivity. The paper on 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline provides a detailed analysis using spectroscopic techniques and theoretical calculations, which could be applied to the molecular structure analysis of the compound .

Chemical Reactions Analysis

The reactivity of aniline derivatives with other compounds and their potential as catalysts or reactants in various reactions is another important aspect. The first paper discusses the catalytic activity of 1,2-bis(anilino)ethane complexes in hydroamination reactions . Although the compound of interest is not directly studied, the information on reactivity patterns could be extrapolated to predict its behavior in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives, such as their spectroscopic characteristics, molecular geometry, and electronic properties, are well-documented in the second paper . This includes the use of FT-IR, UV-Vis, and computational methods to determine these properties. The analysis of frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and thermodynamic properties provides a comprehensive understanding of the compound's behavior, which could be relevant to "2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol".

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalytic Activity : The synthesis of 1,2-bis(anilino)ethane complexes involving compounds structurally related to 2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol was studied, revealing insights into the formation of calcium and potassium complexes. These complexes demonstrated varied catalytic activities in hydroamination reactions, offering valuable knowledge for the application of similar compounds in catalysis (Ziemann et al., 2018).

Gas Solubility in Ionic Liquids : Research into the solubility of gases in ionic liquids, including those structurally similar to the compound , provides insights into the nature of molecular interactions. This knowledge is essential for the application of these substances in fields such as solvent systems and material sciences (Anthony et al., 2005).

Chemical Modifications and Synthesis of Derivatives : Studies on direct amination of related compounds and subsequent chemical modifications showcase pathways to synthesize novel derivatives. These findings are crucial for designing new materials and molecules with potential applications in pharmaceuticals and material sciences (Pastýříková et al., 2012).

Reaction Pathways and Product Formation : Investigations into the chemical reactions of compounds structurally akin to 2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol highlight the understanding of reaction pathways and product formation. This knowledge is vital for chemical synthesis and the development of new pharmaceuticals or materials (Davies et al., 2002).

Spectroscopic Analysis and Molecular Interactions : Spectroscopic investigations of compounds with similar structures provide deep insights into molecular vibrations, electronic properties, and interactions. This information is fundamental for applications in material characterization and the design of functional materials (Saravanan et al., 2014).

Eigenschaften

IUPAC Name |

2-[N-methyl-2-nitro-4-(trifluoromethyl)anilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O3/c1-14(4-5-16)8-3-2-7(10(11,12)13)6-9(8)15(17)18/h2-3,6,16H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPQDFIVHJTZHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381472 | |

| Record name | 2-{Methyl[2-nitro-4-(trifluoromethyl)phenyl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol | |

CAS RN |

103748-04-5 | |

| Record name | 2-{Methyl[2-nitro-4-(trifluoromethyl)phenyl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

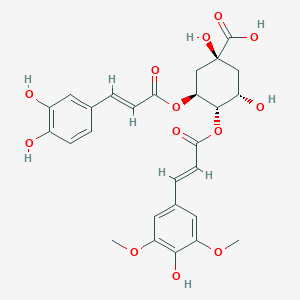

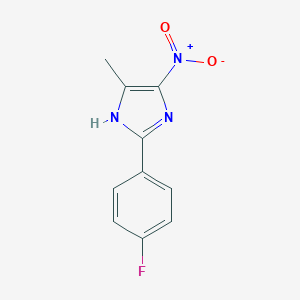

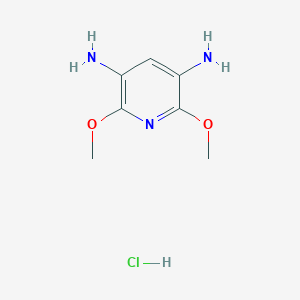

![2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride](/img/structure/B12789.png)